![molecular formula C15H17NO3 B2810688 1'-Acetylspiro[chroman-2,4'-piperidin]-4-one CAS No. 203797-50-6](/img/structure/B2810688.png)
1'-Acetylspiro[chroman-2,4'-piperidin]-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
Piperidine is a colorless liquid with an odor described as objectionable, typical of amines .Applications De Recherche Scientifique
Histamine Release Inhibition
- Synthesis and Structure-Activity Relationship :Research conducted by Yamato et al. (1981) on 1'-alkylspiro[isochroman-3,4-piperidines] and 1'-alkylspiro[isochroman-4,4'-piperidines] demonstrated that several compounds in this series inhibited histamine release from isolated rat peritoneal mast cells. This study provides insights into the structural requirements necessary for this biological activity (Yamato et al., 1981).
Acetyl-CoA Carboxylase Inhibition
- Synthesis and Evaluation for ACC Inhibitory Activity :A study by Shinde et al. (2009) focused on the synthesis and evaluation of spiro[chroman-2,4'-piperidin]-4-one derivatives for their inhibitory activity against acetyl-CoA carboxylase (ACC). Several compounds exhibited ACC inhibitory activity in the low nanomolar range, with compound 38j notably enhancing whole-body fat oxidation in mice (Shinde et al., 2009).
Cholinesterase Inhibition and Alzheimer's Treatment
- Design, Synthesis, and Biological Evaluation :Research by Shamsimeymandi et al. (2019) involved designing and synthesizing novel chroman-4-one derivatives, which included the evaluation of their cholinesterase (ChE) inhibitory activities. This study identified specific compounds that demonstrated potent anti-acetylcholinesterase activity, valuable for Alzheimer's treatment (Shamsimeymandi et al., 2019).
Histone Deacetylase Inhibition
- Spiro[chromane-2,4′-piperidine]-Based HDAC Inhibitors :A study by Thaler et al. (2012) developed spiro[chromane-2,4′-piperidine] derivatives as novel histone deacetylase (HDAC) inhibitors. The study evaluated their abilities to inhibit nuclear HDACs and their antiproliferative activities, highlighting their potential in cancer therapy (Thaler et al., 2012).
Anti-Microbial Agents
- Synthesis and Evaluation as Anti-Microbial Agents :Ghatpande et al. (2021) conducted research on the synthesis of N-acyl/aroyl spiro[chromane-2,4′-piperidin]-4(3H)-one analogues and evaluated their anti-microbial and anti-fungal activities. This study highlights their potential as potent anti-microbial agents (Ghatpande et al., 2021).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one are currently unknown. This compound is structurally similar to other piperidine derivatives, which have been shown to interact with various targets in the body . .
Mode of Action
Based on its structural similarity to other piperidine derivatives, it may interact with its targets to induce changes in cellular processes
Result of Action
The molecular and cellular effects of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one are currently unknown. Based on its structural similarity to other piperidine derivatives, it may have various effects on cellular processes . .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one is currently unknown. Environmental factors such as temperature, pH, and the presence of other substances can affect the action of many compounds
Analyse Biochimique
Biochemical Properties
1’-Acetylspiro[chroman-2,4’-piperidin]-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the modulation of enzyme activity, either through inhibition or activation, depending on the specific enzyme and the context of the reaction.
Cellular Effects
The effects of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is vital for cell proliferation and differentiation . Additionally, 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one can alter the expression of genes involved in oxidative stress responses, thereby impacting cellular homeostasis and survival.
Molecular Mechanism
At the molecular level, 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic functions . Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity . Long-term exposure to this compound can result in sustained changes in cellular metabolism and function, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved stress responses . At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function. Threshold effects have been observed, where the compound’s impact shifts from beneficial to harmful at specific dosage levels.
Metabolic Pathways
1’-Acetylspiro[chroman-2,4’-piperidin]-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferases, which play roles in its biotransformation and detoxification . These interactions can affect metabolic flux and the levels of various metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of 1’-Acetylspiro[chroman-2,4’-piperidin]-4-one within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its cellular uptake and distribution . The compound’s localization and accumulation within specific tissues can significantly impact its biological activity and therapeutic potential.
Subcellular Localization
1’-Acetylspiro[chroman-2,4’-piperidin]-4-one exhibits distinct subcellular localization patterns. It can be directed to specific cellular compartments, such as the mitochondria or the endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is crucial for its activity, as it allows the compound to interact with specific biomolecules and exert its effects within particular cellular contexts.
Propriétés
IUPAC Name |
1'-acetylspiro[3H-chromene-2,4'-piperidine]-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-11(17)16-8-6-15(7-9-16)10-13(18)12-4-2-3-5-14(12)19-15/h2-5H,6-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBMOLVHRVXRNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,5,7-Trimethylbicyclo[3.3.1]nonan-3-one](/img/structure/B2810606.png)


![5-((2-fluorobenzyl)thio)-7-(4-methoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2810611.png)

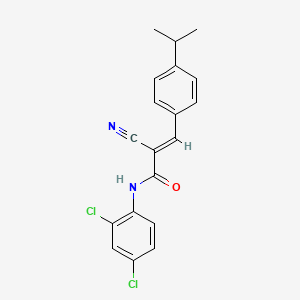
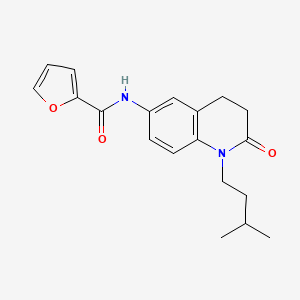
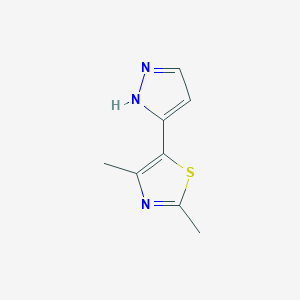
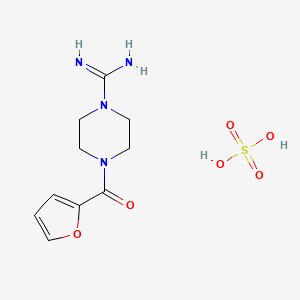
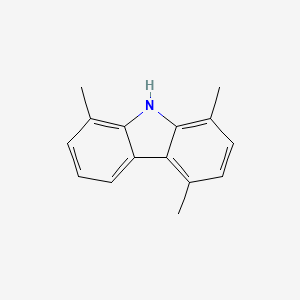


![methyl 4-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]amino}-4-oxobutanoate](/img/structure/B2810628.png)
